molecular formula C20H17ClFNO3 B11372282 3-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

3-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B11372282
M. Wt: 373.8 g/mol
InChI Key: UTWDVKUHBRPRHZ-UHFFFAOYSA-N
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Description

3-Chloro-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including a chloro group, a fluorophenyl group, a furan group, and a methoxybenzamide group. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-chloro-4-methoxybenzoic acid.

    Amide Bond Formation: The intermediate is then reacted with 4-fluorobenzylamine and furan-2-ylmethylamine under appropriate conditions to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Chloro-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The presence of both the furan and fluorophenyl groups in 3-chloro-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide distinguishes it from other similar compounds

Properties

Molecular Formula

C20H17ClFNO3

Molecular Weight

373.8 g/mol

IUPAC Name

3-chloro-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C20H17ClFNO3/c1-25-19-9-6-15(11-18(19)21)20(24)23(13-17-3-2-10-26-17)12-14-4-7-16(22)8-5-14/h2-11H,12-13H2,1H3

InChI Key

UTWDVKUHBRPRHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)Cl

Origin of Product

United States

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